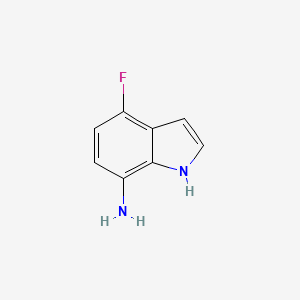

4-Fluoro-1H-indol-7-amine

Descripción general

Descripción

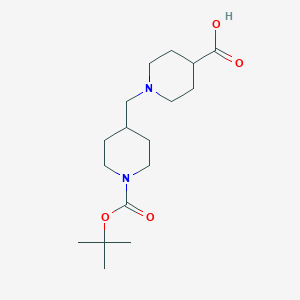

4-Fluoro-1H-indol-7-amine is a compound with the molecular formula C8H7FN2. It is an indole derivative, which is a class of compounds that have diverse pharmacological activities . The indole scaffold is found in many important synthetic drug molecules and has been the focus of much research in drug discovery .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Fluoro-1H-indol-7-amine, has been a topic of interest among organic and medicinal chemists . Various methods, both classical and advanced, have been reported for the synthesis of indoles . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis

The molecular structure of 4-Fluoro-1H-indol-7-amine consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 4-position and an amine group attached at the 7-position .Physical And Chemical Properties Analysis

4-Fluoro-1H-indol-7-amine has a molecular weight of 150.16 and its IUPAC name is 7-fluoro-1H-indol-5-amine . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Antiviral Applications

“4-Fluoro-1H-indol-7-amine” derivatives have been studied for their antiviral properties. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses . The fluoro-indol moiety can be instrumental in the development of new antiviral agents due to its ability to interact with viral proteins and inhibit their function.

Anti-inflammatory Properties

Indole compounds, including those with a fluoro-indol structure, have been evaluated for their anti-inflammatory effects . These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity . “4-Fluoro-1H-indol-7-amine” can serve as a scaffold for creating new compounds that target cancer cells, providing a pathway for the development of novel oncology treatments.

Anti-HIV Effects

Indole derivatives have been explored for their potential to combat HIV-1. Molecular docking studies of novel indolyl derivatives have shown promise in this field, indicating that “4-Fluoro-1H-indol-7-amine” could play a role in the design of anti-HIV medications .

Antimicrobial and Antitubercular Uses

Research has demonstrated that indole derivatives possess antimicrobial properties, including activity against Mycobacterium tuberculosis . This suggests that “4-Fluoro-1H-indol-7-amine” could be used to create new treatments for bacterial infections, including drug-resistant strains of tuberculosis.

Antioxidant Capabilities

The indole structure is known to confer antioxidant properties to its derivatives . “4-Fluoro-1H-indol-7-amine” could be utilized in the synthesis of compounds that protect cells from oxidative stress, which is implicated in various diseases and aging processes.

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects, offering a foundation for the development of new therapeutic agents to manage diabetes . “4-Fluoro-1H-indol-7-amine” could contribute to this area by serving as a core structure for drugs that regulate blood sugar levels.

Antimalarial Activity

The fight against malaria could benefit from the pharmacological activity of indole derivatives. Compounds based on “4-Fluoro-1H-indol-7-amine” may be effective in inhibiting the growth of Plasmodium species, the parasites responsible for malaria .

Safety and Hazards

The safety data sheet for 4-Fluoro-1H-indol-7-amine indicates that it should be handled with care. It is recommended to use personal protective equipment such as safety goggles with side-shields, gloves, and a dust mask . The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .

Direcciones Futuras

Indole derivatives, including 4-Fluoro-1H-indol-7-amine, have immense potential to be explored for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel compounds with anti-tubercular activity based on the indole scaffold .

Propiedades

IUPAC Name |

4-fluoro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJCYETYVMSJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663604 | |

| Record name | 4-Fluoro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indol-7-amine | |

CAS RN |

292636-13-6 | |

| Record name | 4-Fluoro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-ethylbenzo[d]thiazol-2-amine](/img/structure/B1500288.png)

![2-Chloro-N-(2-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]acetamide](/img/structure/B1500295.png)

![2-[2-(4-Bromophenyl)hydrazono]-2-chloro-N,N-dimethylacetamide](/img/structure/B1500296.png)